Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a fluorine atom at the 8th position, an amino group substituted with a 4-methylphenyl group at the 4th position, and a carboxylate ester group at the 2nd position.
Mechanism of Action
Quinolines
are a class of organic compounds with a heterocyclic aromatic ring structure, which have been used in medicinal chemistry due to their wide range of biological activities . They are known to exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .
Mode of Action
The mode of action of quinolines can vary widely depending on the specific compound and its targets. Some quinolines work by inhibiting enzyme activity, while others may interact with DNA or other cellular components .
Biochemical Pathways
Quinolines can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure .
Result of Action
Quinolines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of quinolines can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Amination: The amino group substituted with a 4-methylphenyl group can be introduced through nucleophilic aromatic substitution.
Esterification: The carboxylate ester group is typically introduced through esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.
Scientific Research Applications
Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 8-bromo-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 8-iodo-4-[(4-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 8-fluoro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This can enhance its biological activity and make it a more potent compound for specific applications.
Properties
IUPAC Name |
methyl 8-fluoro-4-(4-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-6-8-12(9-7-11)20-15-10-16(18(22)23-2)21-17-13(15)4-3-5-14(17)19/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGILGSWLRIMULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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